

Application Notes and Protocols: ¹⁰⁷Ag as a Tool for Geological Dating

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silver-107	
Cat. No.:	B085066	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-Silver (Pd-Ag) chronometer is a powerful tool for dating early Solar System events, providing high-resolution ages for processes that occurred within the first few tens of millions of years of its formation. This dating method is based on the beta decay of the short-lived radionuclide Palladium-107 (¹⁰⁷Pd) to the stable **Silver-107** (¹⁰⁷Ag). Due to the relatively short half-life of ¹⁰⁷Pd, this system is particularly suited for dating iron meteorites and other palladium-rich, silver-poor phases that formed in the early Solar System. The presence of excess ¹⁰⁷Ag in these materials, correlated with their palladium content, provides a precise measurement of their formation age.

Principle of the ¹⁰⁷Pd-¹⁰⁷Ag Dating Method

The ¹⁰⁷Pd-¹⁰⁷Ag dating method is a radiometric dating technique that relies on the following nuclear decay:

$$^{107}\text{Pd} \rightarrow ^{107}\text{Ag} + \beta^{-} + \overline{\nu}_{e}$$

Where:

- 107Pd is the parent radionuclide.
- 107Ag is the stable daughter isotope.

- β^- is a beta particle (an electron).
- $\overline{\nu}_e$ is an electron antineutrino.

The age of a sample can be calculated by measuring the ratio of the radiogenic ¹⁰⁷Ag (produced from the decay of ¹⁰⁷Pd) to a stable palladium isotope (e.g., ¹⁰⁸Pd) and the initial abundance of ¹⁰⁷Pd. The fundamental equation for radiometric dating is:

$$N = N_0 * e^{-\lambda t}$$

Where:

- N is the number of parent atoms at time t.
- No is the initial number of parent atoms.
- λ is the decay constant.
- t is the time elapsed.

In the context of the Pd-Ag system, this can be expressed through an isochron diagram where the measured ¹⁰⁷Ag/¹⁰⁹Ag ratio is plotted against the ¹⁰⁸Pd/¹⁰⁹Ag ratio for different minerals within a sample. The slope of the resulting isochron is proportional to the initial ¹⁰⁷Pd/¹⁰⁸Pd ratio, from which the age can be determined.

Quantitative Data

The following table summarizes the key quantitative data for the ¹⁰⁷Pd-¹⁰⁷Ag chronometer.

Parameter	Value	Reference
Parent Isotope	¹⁰⁷ Pd	N/A
Daughter Isotope	¹⁰⁷ Ag	N/A
Half-life of ¹⁰⁷ Pd	6.5 ± 0.3 million years	N/A
Decay Constant (λ) of ¹⁰⁷ Pd	1.07 x 10 ⁻⁷ per year	Calculated from half-life
Stable Reference Isotope (Ag)	¹⁰⁹ Ag	N/A
Stable Reference Isotope (Pd)	¹⁰⁸ Pd	N/A
Natural Abundance of ¹⁰⁷ Ag	51.839%	[1]
Natural Abundance of ¹⁰⁹ Ag	48.161%	N/A

Experimental Protocols

I. Sample Preparation

- Sample Selection: Select meteorite or mineral samples known to have high Pd/Ag ratios.
 Iron meteorites are ideal candidates.
- Crushing and Sieving: Crush the sample to a fine powder using a clean agate mortar and pestle. Sieve the powder to obtain a uniform grain size.
- Mineral Separation (Optional): If distinct mineral phases are to be analyzed for an isochron, separate them using appropriate techniques (e.g., magnetic separation, heavy liquids).

II. Chemical Separation of Palladium and Silver

This protocol is a generalized procedure based on established chromatographic methods for the separation of Pd and Ag.[2]

Reagents and Materials:

- LN Resin (e.g., Eichrom)
- TK200 Resin (e.g., Eichrom)

- Hydrochloric Acid (HCl), various molarities (e.g., 0.005 M, 1 M)
- Nitric Acid (HNO₃)
- Ultrapure water
- Chromatography columns

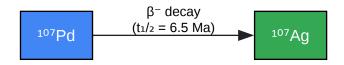
Procedure:

- Sample Dissolution: Dissolve the powdered sample in a mixture of concentrated HNO₃ and HCl (aqua regia). The exact procedure will depend on the sample matrix.
- Column Preparation:
 - Pack a chromatography column with LN resin. Condition the resin by passing 50 mL of 0.005 M HCl through it.
 - Pack a second chromatography column with TK200 resin. Condition the resin by passing 5
 mL of 1 M HCl through it.
- Palladium and Silver Separation:
 - Load the dissolved sample solution onto the conditioned LN resin column.
 - Elute interfering elements according to the resin specifications.
 - Selectively elute the Silver fraction from the LN resin using an appropriate concentration of HCI.
 - The Palladium-containing fraction is then collected.
 - For further purification, the Palladium fraction can be passed through the TK200 resin column to remove any remaining interfering elements.
- Palladium Recovery: The palladium-containing fractions are evaporated to dryness and redissolved in a dilute acid solution. The Pd can be reduced to its metallic form (Pd(0)) by adding a reducing agent like NaBH₄.[2]

III. Isotopic Analysis by MC-ICP-MS

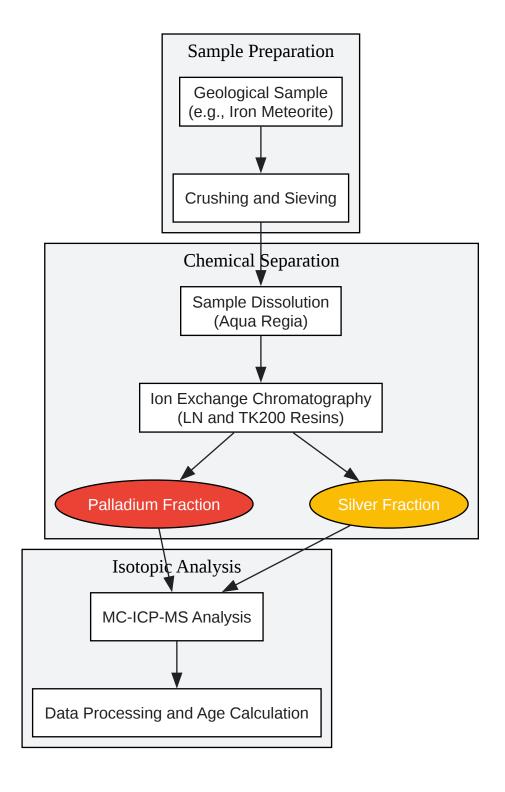
High-precision measurement of silver isotope ratios is performed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[3]

Instrumentation:


- MC-ICP-MS (e.g., Thermo Fisher Neptune series)
- Sample introduction system with a nebulizer

Procedure:

- Solution Preparation: Prepare the purified Silver and Palladium fractions in a dilute nitric acid solution (e.g., 2-3% HNO₃). The concentration of silver should be around 100 ng/mL.[4]
- Instrument Tuning: Tune the MC-ICP-MS to achieve optimal sensitivity and stability for Ag and Pd isotopes.
- Mass Bias Correction: Instrumental mass bias can be corrected using a standard-sample bracketing method with a known silver isotope standard (e.g., NIST SRM 978a).[3][4]
 Palladium doping can also be used for internal mass bias correction.[3]
- Data Acquisition: Measure the isotopic ratios of ¹⁰⁷Ag/¹⁰⁹Ag and relevant palladium isotopes (e.g., ¹⁰⁸Pd).
- Data Analysis:
 - Correct the measured isotope ratios for mass bias.
 - Calculate the excess 107 Ag (denoted as δ^{107} Ag) relative to a standard.
 - For isochron dating, plot ¹⁰⁷Ag/¹⁰⁹Ag against ¹⁰⁸Pd/¹⁰⁹Ag for the different mineral separates. The slope of the resulting line will be proportional to the initial ¹⁰⁷Pd/¹⁰⁸Pd ratio at the time of the sample's formation.
 - Calculate the age of the sample using the decay equation and the determined initial ¹⁰⁷Pd abundance.


Visualizations

Click to download full resolution via product page

Caption: Nuclear decay pathway of ¹⁰⁷Pd to ¹⁰⁷Ag.

Click to download full resolution via product page

Caption: Experimental workflow for ¹⁰⁷Pd-¹⁰⁷Ag dating.

Click to download full resolution via product page

Caption: Logical relationship of the ¹⁰⁷Pd-¹⁰⁷Ag dating method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of silver-111 from neutron-irradiated palladium target: toward direct labeling of radiotracers PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-precision measurement of Ag isotopes for silicate rocks by MC-ICP-MS Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 107Ag as a Tool for Geological Dating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085066#ag-as-a-tool-for-geological-dating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com